molecular formula C19H28N2OS2 B2511509 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034444-06-7

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2511509
CAS No.: 2034444-06-7
M. Wt: 364.57
InChI Key: YUPMFXIKMZFOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a phenylthio group, a tetrahydrothiophenyl group, and a piperidinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of tetrahydrothiophene with piperidine under specific conditions.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate leaving group on the intermediate.

    Formation of the Final Compound: The final step involves the coupling of the piperidinyl intermediate with a propanamide derivative, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove specific functional groups or to alter its chemical structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated or dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPMFXIKMZFOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.